1-(2-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
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Overview
Description
1-(2-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of a chlorophenyl group and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetone under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(2-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(2-Bromo-4-hydroxyphenyl)ethanone
- 1-(2-Bromo-5-chlorophenyl)ethanone
Uniqueness
1-(2-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is unique due to its high fluorine content and the presence of both a chlorophenyl group and an enone structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35443-97-1 |
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Molecular Formula |
C11H5ClF6O |
Molecular Weight |
302.60 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C11H5ClF6O/c12-7-4-2-1-3-6(7)8(19)5-9(10(13,14)15)11(16,17)18/h1-5H |
InChI Key |
YNEDZAATOKIJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=C(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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